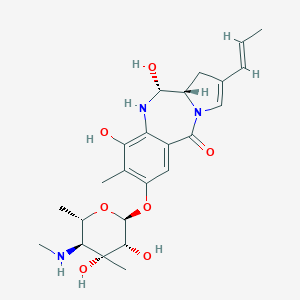![molecular formula C26H23Br2P B087694 [4-(Brommethyl)benzyl]triphenylphosphoniumbromid CAS No. 14366-74-6](/img/structure/B87694.png)
[4-(Brommethyl)benzyl]triphenylphosphoniumbromid
Übersicht
Beschreibung
[4-(Bromomethyl)benzyl]triphenylphosphonium bromide is a compound that has been synthesized through the reaction of triphenylphosphine with benzyl bromide. Its structure and chemical properties make it a subject of interest in various chemical research areas.
Synthesis Analysis
The synthesis of this compound involves the reaction of triphenylphosphine with benzyl bromide, resulting in colorless to light-brown crystals depending on the reaction conditions and subsequent treatments with elemental bromine. This process has been detailed in studies, showing the step-by-step methodology for obtaining [4-(Bromomethyl)benzyl]triphenylphosphonium bromide and its derivatives (Hübner et al., 1997).
Molecular Structure Analysis
Molecular structure analysis via crystallography has shown that this compound can crystallize in triclinic or monoclinic space groups, with slightly irregular tetrahedral geometry around the phosphorus atom. The structural intricacies, including bond lengths and angles, have been characterized in detail, providing insights into its chemical reactivity and interactions (Hübner et al., 1997).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including those that form bipolar compounds under the action of aqueous alkali. Such reactions often result in the formation of species with a negatively charged nitrogen atom and a positively charged phosphonium atom, indicative of its versatile reactivity and potential utility in synthetic chemistry (Khachikyan, 2009).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystal structures, have been explored in various studies. For instance, the compound's crystal structure and physicochemical properties significantly influence its solubility and stability, which are crucial for its applications in chemical syntheses and reactions.
Chemical Properties Analysis
The compound's chemical properties, such as reactivity towards different classes of organic substrates, including alkenes, carbonyl compounds, and arenes, have been investigated. It has been used as a brominating agent under mild conditions, offering excellent yields of the brominated products. This highlights its utility in organic synthesis, particularly in the introduction of bromine atoms into organic molecules in a controlled and efficient manner (Hassanein et al., 1989).
Wissenschaftliche Forschungsanwendungen
Stereoselektive Azidolyse von Vinyloxiden
Diese Verbindung wird als Reaktant für die stereoselektive Azidolyse von Vinyloxiden verwendet . Dieser Prozess beinhaltet die Reaktion eines Azids mit einem Epoxid unter Bildung eines vicinalen Azidoalkohols, der ein wertvolles Zwischenprodukt in der organischen Synthese ist.
Asymmetrische Synthese von Dihydrexidin
Es wird bei der enantioselektiven Aziridinierung und Friedel-Crafts-Cyclisierung für die asymmetrische Synthese von Dihydrexidin verwendet . Dihydrexidin ist ein potenter vollständiger Agonist an den humanen Dopamin-D1- und D5-Rezeptoren und wurde auf sein Potenzial zur Behandlung der Parkinson-Krankheit und Schizophrenie untersucht.
Synthese von Benzochinon Parvistemin A
Die Verbindung wird bei der biomimetischen eisen(III)-vermittelten oxidativen Dimerisierung zur Synthese von Benzochinon Parvistemin A verwendet . Benzochinon Parvistemin A ist ein Naturstoff mit potenzieller Antikrebsaktivität.
Enantioselektive Synthese von syn-Diarylheptanoiden
Es wird bei der enantioselektiven Synthese von syn-Diarylheptanoiden aus D-Glucose verwendet . Diarylheptanoide sind eine Art von sekundären Pflanzenmetaboliten, die eine breite Palette biologischer Aktivitäten aufweisen, darunter entzündungshemmende, antioxidative, antivirale und Antikrebswirkungen.
Herstellung von β-Amyloid-Plaque-Liganden
Die Verbindung wird bei der Herstellung von β-Amyloid-Plaque-Liganden verwendet . Diese Liganden werden bei der Untersuchung der Alzheimer-Krankheit verwendet, da β-Amyloid-Plaques ein Kennzeichen dieser neurodegenerativen Erkrankung sind.
Decarboxylierende Cyclopropanierung
Es wird bei der decarboxylierenden Cyclopropanierung verwendet . Diese Reaktion ist ein nützliches Verfahren zur Synthese von Cyclopropanen, die in vielen biologisch aktiven Naturstoffen und Pharmazeutika vorkommen.
Synthese von Vernonia-Allenen und Sesquiterpenoiden
Diese Verbindung wird als Reaktant für die Synthese von Vernonia-Allenen und Sesquiterpenoiden verwendet . Dies sind Klassen organischer Verbindungen, die verschiedene biologische Aktivitäten gezeigt haben.
Synthese von Monohalovinylpyrethroiden
Es wird bei der Synthese von Monohalovinylpyrethroiden mit insektizider Aktivität verwendet . Pyrethroide sind eine Art von Pestiziden, die in der Landwirtschaft und in Haushaltsinsektiziden weit verbreitet sind.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXBEOGHKWNPTG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Br2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931980 | |
| Record name | {[4-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14366-74-6 | |
| Record name | Phosphonium, (p-bromomethylbenzyl)triphenyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014366746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {[4-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(BROMOMETHYL)BENZYLTRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of the crystal structure information for [4-(Bromomethyl)benzyl]triphenylphosphonium bromide acetonitrile monosolvate?
A1: Understanding the crystal structure of a compound provides valuable insights into its potential reactivity and interactions. The research reveals that [4-(Bromomethyl)benzyl]triphenylphosphonium bromide acetonitrile monosolvate crystallizes with acetonitrile as a solvent molecule. [] The dihedral angles between the different phenyl rings within the molecule suggest a non-planar structure, which can influence its interactions with other molecules. Furthermore, the presence of C–H⋯Br hydrogen bonds forming dimeric aggregates and C–H⋯N hydrogen bonds with acetonitrile molecules indicate potential sites for intermolecular interactions. This information can be crucial for understanding the compound's behavior in different chemical environments and for designing further studies on its reactivity and applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





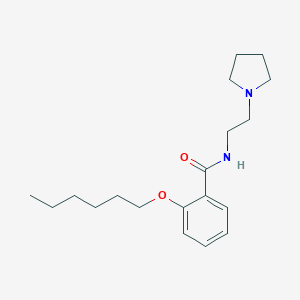


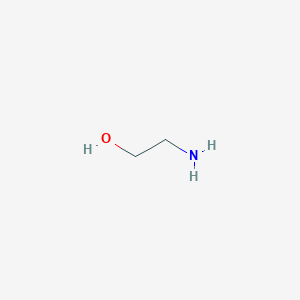
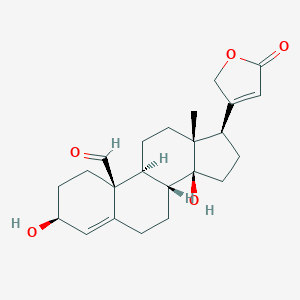
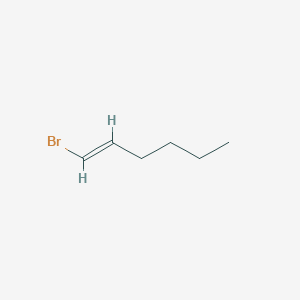



![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)
